molecular formula C10H12O2 B2825140 2-Ethyl-4-methoxybenzaldehyde CAS No. 6161-69-9

2-Ethyl-4-methoxybenzaldehyde

Cat. No.: B2825140
CAS No.: 6161-69-9
M. Wt: 164.204
InChI Key: KNZNOAUEHPPANO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to various biochemical interactions.

Cellular Effects

Some benzaldehydes have been found to disrupt cellular antioxidation systems, which could potentially affect various types of cells and cellular processes . For example, they could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can act as nucleophiles, participating in reactions with other molecules . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius

Metabolic Pathways

It is known that benzaldehydes can participate in various reactions, potentially involving various enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methoxybenzaldehyde can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the introduction of an ethyl group and a methoxy group onto the benzene ring through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl chloride (C₂H₅Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Methoxylation can be performed using methanol (CH₃OH) and a suitable catalyst.

    Formylation: The formyl group (CHO) can be introduced using the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) in the presence of a suitable solvent.

Major Products:

    Oxidation: 2-Ethyl-4-methoxybenzoic acid.

    Reduction: 2-Ethyl-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4-methoxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Comparison with Similar Compounds

2-Ethyl-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

    4-Methoxybenzaldehyde: Lacks the ethyl group at the second position, resulting in different chemical and physical properties.

    2-Ethylbenzaldehyde: Lacks the methoxy group at the fourth position, affecting its reactivity and applications.

    2-Methoxybenzaldehyde: Lacks the ethyl group at the second position, leading to variations in its chemical behavior.

Properties

IUPAC Name

2-ethyl-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZNOAUEHPPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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